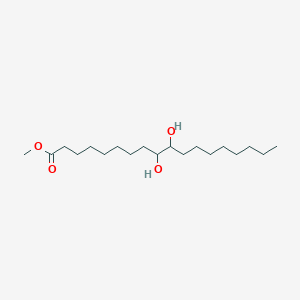

Methyl 9,10-dihydroxyoctadecanoate

Description

Properties

IUPAC Name |

methyl 9,10-dihydroxyoctadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O4/c1-3-4-5-6-8-11-14-17(20)18(21)15-12-9-7-10-13-16-19(22)23-2/h17-18,20-21H,3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITHLQKJQSKUAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C(CCCCCCCC(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10880895 | |

| Record name | octadecanoic acid, 9,10-dihydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1115-01-1 | |

| Record name | Methyl 9,10-dihydroxystearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1115-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 9,10-dihydroxyoctadecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 9,10-dihydroxystearate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409398 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | octadecanoic acid, 9,10-dihydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 9,10-dihydroxyoctadecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Discovery and Isolation of Methyl 9,10-dihydroxyoctadecanoate

Topic: Discovery, Synthesis, and Isolation of Methyl 9,10-dihydroxyoctadecanoate Content Type: Technical Whitepaper / Laboratory Protocol Guide Audience: Senior Researchers, Organic Chemists, and Process Engineers

Executive Summary

This compound (MeDHSA) is a high-value fatty acid derivative characterized by the presence of vicinal hydroxyl groups on the C9 and C10 positions of the stearic acid methyl ester backbone. Historically identified as a minor oxidation product in biological lipid matrices, it has emerged as a critical intermediate in the synthesis of bio-based lubricants, polyesters, and surfactants.

This guide moves beyond basic textbook definitions to provide a rigorous, field-validated protocol for the synthesis, isolation, and structural confirmation of MeDHSA. We focus on the performic acid-mediated dihydroxylation of methyl oleate—a pathway chosen for its scalability and avoidance of toxic transition metals (e.g., Osmium tetroxide).

Chemical Identity & Stereochemical Context

Before isolation, the researcher must understand the stereochemical outcome of the chosen pathway.

-

IUPAC Name: this compound

-

Molecular Formula:

-

Molecular Weight: 330.5 g/mol

-

Stereochemistry: The synthesis route dictates the isomer.

-

Syn-dihydroxylation (e.g.,

, -

Anti-dihydroxylation (e.g., Epoxidation followed by hydrolysis) yields the threo isomer.

-

Note: This guide details the anti-addition pathway, producing primarily the threo isomer, which is thermodynamically favored in industrial scaling.

-

Mechanism of Action: The Anti-Addition Pathway

The formation of MeDHSA from Methyl Oleate involves a two-stage mechanism: in situ epoxidation followed by acid-catalyzed ring opening.

Figure 1: Reaction Mechanism (DOT Visualization)

Caption: Figure 1. The stepwise conversion of Methyl Oleate to MeDHSA via performic acid epoxidation and subsequent hydrolytic ring opening.

Experimental Protocol: Synthesis and Isolation

Safety Warning: Hydrogen peroxide (30-50%) is a strong oxidizer. Formic acid is corrosive. Perform all steps in a fume hood.

Reagents and Equipment

-

Substrate: Methyl Oleate (>90% purity).[1]

-

Oxidant: Hydrogen Peroxide (30% w/w aq).

-

Catalyst/Solvent: Formic Acid (85-98%).

-

Quenching: Sodium Bisulfite (

). -

Extraction: Ethyl Acetate, Diethyl Ether.

-

Purification: Ethanol (for recrystallization).[2]

Step-by-Step Methodology

Phase 1: In Situ Epoxidation & Hydrolysis

-

Setup: Equip a 500 mL three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Chilling: Add Methyl Oleate (0.1 mol, ~29.6 g) and Formic Acid (1.0 mol, ~46 g) to the flask. Cool the mixture to 4°C using an ice bath.

-

Causality: Low initial temperature prevents thermal runaway when peroxide is added, as the reaction is exothermic.

-

-

Addition: Slowly add Hydrogen Peroxide (30%, 0.15 mol) dropwise over 45 minutes. Maintain internal temperature below 10°C.

-

Reaction: Once addition is complete, remove the ice bath. Allow the temperature to rise to room temperature, then heat to 40°C for 2 hours .

Phase 2: Isolation and Workup

-

Quenching: Cool the mixture to room temperature. Pour the reaction mass into 200 mL of ice-cold water.

-

Neutralization: Carefully wash the organic layer with saturated

solution until pH is neutral (pH 7).-

Integrity Check: Failure to neutralize completely will lead to acid-catalyzed degradation during drying.

-

-

Extraction: Extract the aqueous layer twice with Ethyl Acetate (2 x 100 mL) . Combine organic layers.

-

Drying: Dry over anhydrous

, filter, and evaporate the solvent under reduced pressure.

Phase 3: Purification (Recrystallization)

The crude product is often a waxy solid. High purity is achieved via recrystallization.

-

Dissolve the crude residue in minimal hot Ethanol (approx. 60°C) .

-

Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.

-

Filtration: Collect the white crystals via vacuum filtration. Wash with cold petroleum ether to remove unreacted methyl oleate.

-

Yield: Expected yield is 75-85%. Melting point should be 69-72°C .

Figure 2: Isolation Workflow (DOT Visualization)

Caption: Figure 2.[4][6] Operational workflow for the isolation and purification of MeDHSA from the crude reaction matrix.

Analytical Characterization (Self-Validation)

To ensure scientific integrity, the isolated compound must be validated against standard physicochemical properties.

Table 1: Physicochemical Data Profile

| Parameter | Expected Value | Diagnostic Feature |

| Physical State | White Crystalline Solid | Waxy texture indicates impurities (e.g., unreacted oleate). |

| Melting Point | 69°C – 72°C | Sharp range indicates high purity. |

| IR Spectroscopy | 3300-3450 | Presence of -OH stretch (absent in starting material). |

| IR Spectroscopy | 1740 | Ester Carbonyl (C=O) retention. |

| Methyl ester protons ( | ||

| Methine protons attached to -OH (CH-OH). |

Interpretation:

-

NMR Validation: The disappearance of the olefinic protons (

5.3 ppm) from the Methyl Oleate spectrum and the appearance of the methine protons at -

GC-MS: In Gas Chromatography-Mass Spectrometry, the molecular ion is often weak. Look for

-cleavage fragments characteristic of vicinal diols.

Applications and Significance

The isolation of MeDHSA is not merely an academic exercise; it serves as a platform chemical for:

-

Biolubricants: The hydroxyl groups increase hydrogen bonding, improving viscosity index and oxidative stability compared to methyl oleate.

-

Polyurethanes: MeDHSA acts as a bio-based polyol monomer.

-

Surfactants: Further derivatization of the hydroxyl groups yields gemini surfactants.

References

-

Swern, D., et al. (1945). Hydroxylation of Monounsaturated Fatty Materials with Hydrogen Peroxide.[1] Journal of the American Chemical Society. Link

-

Oakley, M. A., et al. (2018). Selective dihydroxylation of methyl oleate to methyl-9,10-dihydroxystearate in the presence of a recyclable tungsten based catalyst. New Journal of Chemistry. Link

-

Biermann, U., et al. (2011). New Syntheses with Oils and Fats as Renewable Raw Materials for the Chemical Industry. Angewandte Chemie International Edition. Link

-

PubChem. (n.d.).[7] this compound - Compound Summary. National Library of Medicine. Link

-

Adewuyi, A., et al. (2014). Synthesis and evaluation of the biological activities of methyl-9,10-dihydroxyoctadecanoate. Journal of Acute Disease. Link

Sources

- 1. Selective dihydroxylation of methyl oleate to methyl-9,10-dihydroxystearate in the presence of a recyclable tungsten based catalyst and hydrogen peroxide - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Making sure you're not a bot! [oc-praktikum.de]

- 3. US20070251141A1 - Method for Preparation, Use and Separation of Fatty Acid Esters - Google Patents [patents.google.com]

- 4. wjarr.com [wjarr.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. (9S,10S)-9,10-Dihydroxyoctadecanoate | C18H36O4 | CID 12235230 - PubChem [pubchem.ncbi.nlm.nih.gov]

natural sources of Methyl 9,10-dihydroxyoctadecanoate

An In-depth Technical Guide to the Natural Sources of Methyl 9,10-dihydroxyoctadecanoate

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Bioactive Lipid

This compound is a dihydroxylated fatty acid methyl ester derived from the ubiquitous oleic acid. While not commonly found freely in nature, its parent acid, 9,10-dihydroxyoctadecanoic acid, is a fundamental building block of the protective barriers in the plant kingdom and an emerging molecule of interest in metabolic research. Understanding its natural origins is paramount for researchers seeking to isolate, study, or synthesize this compound for therapeutic applications. This guide provides a comprehensive exploration of the primary , detailing its biosynthesis, robust protocols for its liberation and isolation, and modern analytical techniques for its characterization.

Part 1: The Polymeric Origins: Cutin and Suberin

The vast majority of 9,10-dihydroxyoctadecanoic acid in nature exists not as a free molecule but as a monomeric unit integrated within complex, insoluble biopolyesters. To isolate its methyl ester, one must first look to these polymers.

Cutin: The Plant's Epidermal Shield

Covering the aerial surfaces of all higher plants, the cuticle is a waxy, hydrophobic layer essential for preventing water loss, protecting against UV radiation, and forming a primary barrier against pathogens.[1] The structural framework of this cuticle is primarily composed of a polyester called cutin .[2]

Cutin is assembled from two main families of omega-hydroxy fatty acid monomers: the C16 and C18 families. This compound is derived from the C18 family, which is built from precursors like 18-hydroxy oleic acid, 9,10-epoxy-18-hydroxy stearic acid, and 9,10,18-trihydroxystearate.[2] Through enzymatic processes within the plant cell, the double bond of oleic acid derivatives is hydroxylated to form the 9,10-dihydroxy structure that becomes cross-linked via ester bonds to build the final cutin polymer.

Suberin: The Specialized Barrier Polymer

Suberin is another critical protective biopolyester found in specific plant tissues that require robust insulation or sealing.[3] It is a primary component of the periderm (bark) of secondary stems, the endodermis of roots (forming the Casparian strip), and in wound-sealing tissues.[4][5]

Like cutin, suberin is a complex polyester, but it is generally characterized by a higher proportion of very-long-chain fatty acids (>C18), dicarboxylic acids, and a significant phenolic component, primarily ferulic acid.[5] However, C18 dihydroxy acids, including 9,10-dihydroxyoctadecanoic acid, remain important constituents. Analysis of suberin from sources like potato (Solanum tuberosum) periderm and the roots of barley (Hordeum vulgare) reveals these characteristic monomers upon depolymerization.[3][6]

| Biopolymer | Primary Function | Key Tissues/Organisms | Relevance to this compound |

| Cutin | Epidermal protection, water retention | Tomato fruit peels, Arabidopsis leaves, fruit skins | A major source of C18 monomers, including the 9,10-dihydroxyoctadecanoate precursor.[2][7] |

| Suberin | Root water/ion barrier, wound sealing, bark | Potato periderm, cork (Quercus suber), barley roots | Contains a complex mixture of aliphatic monomers, including 9,10-dihydroxyoctadecanoate.[3][5] |

Part 2: The Biosynthetic Pathway: From Oleic Acid to Diol

The formation of 9,10-dihydroxyoctadecanoic acid is a targeted enzymatic process originating from one of the most common fatty acids in nature: oleic acid. The pathway is a cornerstone of cutin and suberin monomer synthesis in plants.[8]

The key transformation involves the oxidation of the C9-C10 double bond of oleic acid. This is generally understood to be a two-step process:

-

Epoxidation: A fatty acid epoxidase enzyme utilizes molecular oxygen to convert the double bond of oleic acid (often as Oleoyl-CoA) into an epoxide, yielding cis-9,10-epoxyoctadecanoic acid.[9] This intermediate is a crucial branching point in oxylipin metabolism.

-

Hydrolysis: An epoxide hydrolase enzyme then catalyzes the addition of a water molecule across the epoxide ring, opening it to form the vicinal diol, 9,10-dihydroxyoctadecanoic acid.

This biosynthetic route ensures the controlled production of monomers required for polyester assembly. It is important to note that similar diols can also be formed non-enzymatically through general oxidative stress, which generates reactive oxygen species that attack fatty acid double bonds.[10]

Sources

- 1. Researchers identify how plant skins are stitched together | Cornell Chronicle [news.cornell.edu]

- 2. Cutin - Wikipedia [en.wikipedia.org]

- 3. Suberin: the biopolyester at the frontier of plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suberin - Wikipedia [en.wikipedia.org]

- 5. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]

- 6. Aluminum Stress on Suberin Biosynthesis in Barley (Hordeum vulgare) Roots [bonndoc.ulb.uni-bonn.de]

- 7. Cutin:cutin-acid endo-transacylase (CCT), a cuticle-remodelling enzyme activity in the plant epidermis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. A study on the biosynthesis ofcis-9,10-epoxyoctadecanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

A Technical Guide to Methyl 9,10-dihydroxyoctadecanoate from Blighia unijugata Seed Oil: From Source to Scientific Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Blighia unijugata, a tree native to tropical Africa, has a rich history in traditional medicine, where various parts of the plant are used to treat a range of ailments, including rheumatism, kidney pain, and fever.[1][2][3][4][5] The seed oil of this plant is a particularly valuable resource, with a significant yield of approximately 50.82 ± 1.20%.[6][7] This oil is a rich source of fatty acids, with oleic acid (C18:1) being the predominant component.[3][6] The high concentration of this monounsaturated fatty acid makes Blighia unijugata seed oil an excellent starting material for the synthesis of valuable derivatives, including Methyl 9,10-dihydroxyoctadecanoate.

This technical guide provides a comprehensive overview of this compound derived from Blighia unijugata seed oil. We will delve into the composition of the seed oil, detail the synthesis and isolation of the target compound, explore its structural characterization, and discuss its potential applications in research and drug development. This document is intended to serve as a valuable resource for scientists and researchers interested in the exploration of novel bioactive compounds from natural sources.

Blighia unijugata Seed Oil: A Rich Source of Fatty Acids

The seed oil of Blighia unijugata is characterized by a high content of triacylglycerols, accounting for approximately 91% of the oil.[1] The fatty acid profile is dominated by oleic acid, which serves as the direct precursor for the synthesis of this compound.

Table 1: Fatty Acid Composition of Blighia unijugata Seed Oil

| Fatty Acid | Percentage Composition |

| Oleic Acid (C18:1) | Dominant |

| Other Fatty Acids | Present in varying amounts |

Note: The exact percentage composition can vary, but oleic acid is consistently reported as the major component.[3][6]

The high oleic acid content is significant not only for the synthesis of dihydroxy derivatives but also for the potential of the oil in various industries, including biodiesel production.[7] For the purposes of this guide, the focus remains on its role as a renewable source for the production of this compound.

Synthesis and Isolation of this compound

The conversion of the unsaturated fatty acid methyl esters from Blighia unijugata seed oil to this compound is achieved through a hydroxylation reaction. A notable and efficient method for this transformation involves the use of cetyltrimethylammonium permanganate (CTAP) in a solvent-free condition.[6][8]

Experimental Protocol: Synthesis

Materials:

-

Blighia unijugata seed oil methyl esters (BME)

-

Cetyltrimethylammonium permanganate (CTAP)

-

Distilled water

-

Diethyl ether

-

Saturated NaCl solution

-

Anhydrous Na2SO4

Procedure:

-

Introduce 2.10 g (5.2 mmol) of cetyltrimethylammonium permanganate with five drops of distilled water into a three-necked round-bottom flask equipped with a thermometer and a stirrer in a thermo-regulated water bath.[8]

-

Slowly add 5.0 mmol of BME dropwise while stirring the mixture.[8]

-

Continue stirring the mixture for 1 hour.[8]

-

Extract the mixture three times with 50 ml portions of diethyl ether.[8]

-

Wash the combined ether extracts with a saturated solution of NaCl.[8]

-

Dry the washed extract over anhydrous Na2SO4.[8]

-

Concentrate the dried extract on a rotary evaporator to obtain the crude product.[8]

Experimental Protocol: Isolation and Purification

Materials:

-

Crude synthesis product

-

Silica gel (60-120 mesh)

-

Petroleum ether (boiling point, 60-80°C)

-

Diethyl ether

-

Glass column (20 cm x 2 cm OD)

-

TLC plates

-

Iodine vapor

Procedure:

-

Pack a glass column with 30 g of activated silica gel.[8]

-

Load the crude product (on a 1 g scale) onto the column.[8]

-

Elute hydrocarbons and other non-polar compounds with petroleum ether.[8]

-

Elute the this compound using a mixture of petroleum ether - diethyl ether (40:60 v/v).[8]

-

Monitor the fractions using Thin Layer Chromatography (TLC).[8]

-

Identify the spots containing the desired compound using iodine vapor.[8]

-

Combine the fractions containing the pure compound and concentrate to obtain isolated this compound. A yield of 85.10 ± 0.70% has been reported for this isolation step.[8]

Caption: Workflow from Blighia unijugata seeds to characterized this compound.

Structural Characterization

The confirmation of the structure of this compound is achieved through spectroscopic techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS).[6][8]

Table 2: Key Spectroscopic Data for this compound

| Technique | Key Findings |

| GC-MS | The fragmentation pattern of the synthesized compound is comparable to those in the Wiley and NIST libraries, confirming its identity.[8] |

| FTIR | Confirms the presence of the hydroxyl (-OH) and ester (C=O) functional groups, which is consistent with the structure of this compound.[6] |

The molecular formula of this compound is C19H38O4, and its molecular weight is approximately 330.5 g/mol .[9][10]

Potential Applications in Research and Drug Development

While specific biological activities of this compound are still under investigation, fatty acid derivatives, in general, have shown a wide range of biological effects, including anti-inflammatory, antibacterial, and cholesterol-lowering properties.[11][12] The presence of vicinal diols in the structure of this compound suggests potential for various biological interactions.

Blighia unijugata extracts have been traditionally used for conditions that have an inflammatory component, and the plant has been reported to possess antibacterial and antioxidant properties.[1][5][13] Furthermore, extracts of the leaves have shown antidepressant-like effects in animal models.[14] The presence of this compound and other bioactive compounds in the plant warrants further investigation into their specific pharmacological roles.

Caption: Potential avenues for biological activity research of this compound.

Analytical Methodologies

Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most common and effective technique for the analysis of fatty acid methyl esters (FAMEs).[15][16][17]

Experimental Protocol: GC-MS Analysis

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

Procedure:

-

Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., hexane or diethyl ether).

-

Inject an appropriate volume of the sample into the GC.

-

Separate the components on a suitable capillary column (e.g., a wax-type column for general profiling or a highly-polar column for isomer separation).[18]

-

The separated components are then introduced into the mass spectrometer for detection and identification.

-

Compare the resulting mass spectrum with known libraries (e.g., Wiley, NIST) for confirmation of the compound's identity.[8]

Caption: General workflow for the GC-MS analysis of this compound.

Conclusion

This compound, readily synthesized from the seed oil of Blighia unijugata, represents a promising natural product for further scientific exploration. This guide has provided a detailed overview of its sourcing, synthesis, isolation, and characterization. The traditional medicinal uses of Blighia unijugata, coupled with the known biological activities of similar fatty acid derivatives, suggest that this compound could be a valuable lead compound in drug discovery and development. Further research into its pharmacological properties is highly encouraged.

References

-

Chemical Composition of Methanolic Extracts of Scutellaria orientalis L.: Digitoxin and Neocurdione Detection by Gas Chromatography/Mass Spectrometry. (2021-11-20). KnE Publishing. Available at: [Link]

-

Isolation, characterization, HPLC quantification, in-vitro and in-silico evaluations of coumarins and coumarolignans from Blighia unijugata stem with their chemotaxonomic significance. ResearchGate. Available at: [Link]

-

Solvent free hydroxylation of the methyl esters of Blighia unijugata seed oil in the presence of cetyltrimethylammonium permanganate. (2011-12-06). PubMed. Available at: [Link]

-

Solvent free hydroxylation of the methyl esters of Blighia unijugata seed oil in the presence of cetyltrimethylammonium permanganate. PubMed Central. Available at: [Link]

-

Blighia unijugata and Luffa cylindrica Seed Oils: Renewable Sources of Energy for Sustainable Development in Rural Africa. (2012-02-12). ResearchGate. Available at: [Link]

-

Blighia unijugata. PROTA4U. Available at: [Link]

-

Blighia unijugata. PlantZAfrica. Available at: [Link]

-

essential oil compositions of leaf, stem-bark, stem, root, flower, and fruit with seed of blighia unijugata baker (sapindaceae). Academic Journals. Available at: [Link]

-

Blighia unijugata. Useful Tropical Plants. Available at: [Link]

-

GC-MS analysis of methyl 9, 10-dihydroxyoctadecanoate. ResearchGate. Available at: [Link]

-

An Analytical Simplification for Faster Determination of Fatty Acid Composition and Phytosterols in Seed Oils. Digital CSIC. Available at: [Link]

-

Rapid quantification of whole seed fatty acid amount, composition, and shape phenotypes from diverse oilseed species with large differences in seed size. (2025-05-22). NIH. Available at: [Link]

-

Methyl threo-9,10-Dihydroxyoctadecanoate. PubChem. Available at: [Link]

-

Herbs & Plants: Blighia unijugate – A Plant with a remarkable healing potentiality. (2021-12-16). Available at: [Link]

-

Determination of some bioactive chemical constituents from Thesium humile Vahl. Available at: [Link]

-

Techniques and Methods for Fatty Acid Analysis in Lipidomics: Exploring Pinus cembroides Kernels as a Sustainable Food Resource. MDPI. Available at: [Link]

-

Antidepressant-like effect of ethanol extract of Blighia unijugata Bak. (Sapindaceae) leaves in acute and chronic models of depression in mice. (2019-12-31). PubMed. Available at: [Link]

-

Methyl 9,10-dihydroxystearate. PubChem. Available at: [Link]

-

The Essential Guide to Fatty Acid Analysis. (2024-01-19). Eurofins USA. Available at: [Link]

-

A Simple Method for Determination of Fatty Acid Composition of Seed Oils Using High Performance Liquid Chromatography. Available at: [Link]

Sources

- 1. Blighia unijugata [prota.prota4u.org]

- 2. Blighia unijugata | PlantZAfrica [pza.sanbi.org]

- 3. academicjournals.org [academicjournals.org]

- 4. tropical.theferns.info [tropical.theferns.info]

- 5. combonimissionaries.ie [combonimissionaries.ie]

- 6. Solvent free hydroxylation of the methyl esters of Blighia unijugata seed oil in the presence of cetyltrimethylammonium permanganate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Solvent free hydroxylation of the methyl esters of Blighia unijugata seed oil in the presence of cetyltrimethylammonium permanganate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methyl threo-9,10-Dihydroxyoctadecanoate | C19H38O4 | CID 10980439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Methyl 9,10-dihydroxystearate | C19H38O4 | CID 66194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. publish.kne-publishing.com [publish.kne-publishing.com]

- 12. jmaterenvironsci.com [jmaterenvironsci.com]

- 13. researchgate.net [researchgate.net]

- 14. Antidepressant-like effect of ethanol extract of Blighia unijugata Bak. (Sapindaceae) leaves in acute and chronic models of depression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. digital.csic.es [digital.csic.es]

- 16. Rapid quantification of whole seed fatty acid amount, composition, and shape phenotypes from diverse oilseed species with large differences in seed size - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]

The Architecture of Protection: A Technical Guide to Dihydroxy Fatty Acid Biosynthesis in Plants

Introduction: The Crucial Role of Dihydroxylated Fatty Acids in Plant Biology

Dihydroxy fatty acids are fundamental constituents of the plant cuticle, a protective layer that covers the aerial parts of plants, and suberin, a barrier polymer found in roots and wound sites.[1][2] These lipid polyesters, cutin and suberin, are essential for plant survival, providing a barrier against uncontrolled water loss, pathogen invasion, and UV radiation.[2][3] The unique chemical properties of dihydroxy fatty acids, conferred by their multiple hydroxyl groups, are critical for the formation of the complex, cross-linked polyester matrix of these protective layers.[4] Understanding the biosynthetic pathways of these specialized molecules is paramount for researchers in plant biology, pathology, and for the development of novel strategies in crop protection and biomaterial engineering. This guide provides an in-depth exploration of the core enzymatic pathways responsible for the synthesis of dihydroxy fatty acids in plants, intended for researchers, scientists, and professionals in drug development seeking to leverage these natural processes.

Core Biosynthetic Pathways of Dihydroxy Fatty Acids

Plants have evolved sophisticated and distinct enzymatic pathways to synthesize a variety of dihydroxy fatty acids. The two major routes are the Cytochrome P450 (CYP)-dependent pathway and the Lipoxygenase (LOX) pathway. These pathways utilize common fatty acid precursors, primarily C16 and C18 fatty acids like palmitic acid and oleic acid, to generate a diverse array of hydroxylated products.[5][6]

The Cytochrome P450-Dependent Pathway: A Versatile Hydroxylation Machinery

Cytochrome P450 monooxygenases are a vast superfamily of heme-containing enzymes that catalyze a wide range of oxidative reactions in plants, including the hydroxylation of fatty acids.[7] In the context of dihydroxy fatty acid synthesis, CYPs are responsible for both the initial hydroxylation events and the subsequent modifications that lead to the final dihydroxylated products. This pathway can be broadly categorized into two main routes for dihydroxylation: sequential hydroxylation and hydroxylation via an epoxy intermediate.

A prominent dihydroxy fatty acid in the cutin of many plant species, including tomato, is 10,16-dihydroxyhexadecanoic acid (10,16-DHPA).[8][9] Its biosynthesis is a prime example of sequential hydroxylation involving two distinct CYP-mediated steps.

The biosynthesis commences with palmitic acid (C16:0), which is first hydroxylated at the terminal (ω) carbon position to yield 16-hydroxypalmitic acid.[10] This reaction is catalyzed by a fatty acid ω-hydroxylase, typically a member of the CYP86A family. Subsequently, a second hydroxylation event occurs at the C-10 position of 16-hydroxypalmitic acid, resulting in the formation of 10,16-DHPA.[8] This mid-chain hydroxylation is also catalyzed by a cytochrome P450 enzyme. The precise identity of the mid-chain hydroxylase can vary between plant species.

"Palmitic Acid (C16:0)" -> "16-Hydroxypalmitic Acid" [label=" CYP86A (ω-hydroxylase) "]; "16-Hydroxypalmitic Acid" -> "10,16-Dihydroxyhexadecanoic Acid" [label=" CYP (mid-chain hydroxylase) "]; }

Sequential hydroxylation pathway of 10,16-dihydroxyhexadecanoic acid.

Another significant pathway for dihydroxy fatty acid synthesis involves the formation of an epoxide intermediate, which is subsequently hydrolyzed to a vicinal diol. This is a common route for the synthesis of 9,10-dihydroxyoctadecanoic acid, a key component of suberin.[11]

The precursor for this pathway is oleic acid (C18:1). A cytochrome P450 epoxygenase, such as a member of the CYP726A1 family, catalyzes the epoxidation of the double bond at the C-9 and C-10 positions, forming 9,10-epoxystearic acid.[12][13] This epoxy fatty acid is then hydrolyzed by an epoxide hydrolase, resulting in the formation of 9,10-dihydroxyoctadecanoic acid.[14] This two-step process ensures the stereospecific addition of two hydroxyl groups across the former double bond.

"Oleic Acid (C18:1)" -> "9,10-Epoxystearic Acid" [label=" CYP726A1 (epoxygenase) "]; "9,10-Epoxystearic Acid" -> "9,10-Dihydroxyoctadecanoic Acid" [label=" Epoxide Hydrolase "]; }

Biosynthesis of 9,10-dihydroxyoctadecanoic acid via an epoxy intermediate.

The Lipoxygenase (LOX) Pathway: A Route to Vicinal Diols

The lipoxygenase (LOX) pathway is a major route for the production of a diverse array of signaling molecules and defense compounds in plants, collectively known as oxylipins.[15][16] This pathway can also lead to the formation of dihydroxy fatty acids, particularly vicinal diols, through the action of specific enzymes on hydroperoxy fatty acid intermediates.[17]

The initial step in the LOX pathway is the dioxygenation of polyunsaturated fatty acids, such as linoleic acid (C18:2) or linolenic acid (C18:3), by lipoxygenase enzymes.[18] This reaction introduces a hydroperoxy group at specific positions, for example, at C-9 or C-13 of the fatty acid chain. These hydroperoxy fatty acids can then serve as substrates for further enzymatic conversions.

One key enzyme in the formation of dihydroxy fatty acids from these intermediates is a hydroperoxide isomerase, sometimes referred to as a linoleate diol synthase.[19] This enzyme catalyzes the conversion of a hydroperoxy fatty acid into a vicinal diol. For instance, 13-hydroperoxyoctadecadienoic acid can be converted to 13,14-dihydroxyoctadecadienoic acid. The mechanism involves an intramolecular rearrangement of the hydroperoxy group.[17]

"Linoleic Acid (C18:2)" -> "13-Hydroperoxyoctadecadienoic Acid" [label=" Lipoxygenase (LOX) "]; "13-Hydroperoxyoctadecadienoic Acid" -> "13,14-Dihydroxyoctadecadienoic Acid" [label=" Hydroperoxide Isomerase (Linoleate Diol Synthase) "]; }

Lipoxygenase pathway for the synthesis of vicinal dihydroxy fatty acids.

Experimental Protocols for the Study of Dihydroxy Fatty Acid Biosynthesis

Investigating the biosynthesis of dihydroxy fatty acids requires a combination of biochemical assays to characterize enzyme activities and analytical techniques to identify and quantify the resulting products.

Heterologous Expression and Functional Characterization of Cytochrome P450 Enzymes

A crucial step in elucidating the function of a specific CYP enzyme is its heterologous expression in a host system, such as yeast (Saccharomyces cerevisiae) or E. coli, followed by in vitro characterization.[20][21]

Step-by-Step Methodology:

-

Gene Cloning: Isolate the full-length cDNA of the candidate CYP gene from the plant of interest and clone it into an appropriate expression vector.

-

Heterologous Expression: Transform the expression construct into the chosen host organism (e.g., yeast).

-

Microsome Isolation: After inducing protein expression, harvest the cells and prepare microsomal fractions, which contain the membrane-bound CYP enzymes.

-

Enzyme Assay:

-

Prepare a reaction mixture containing the isolated microsomes, a suitable fatty acid substrate (e.g., palmitic acid or oleic acid), and a source of reducing equivalents, typically NADPH and a cytochrome P450 reductase.[21]

-

Incubate the reaction at an optimal temperature for a defined period.

-

Stop the reaction by adding an organic solvent.

-

-

Product Analysis: Extract the lipid products and analyze them using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the hydroxylated fatty acid products.[22][23]

Analysis of Dihydroxy Fatty Acids by GC-MS

GC-MS is a powerful technique for the identification and quantification of fatty acid derivatives.[24][25]

Step-by-Step Methodology:

-

Lipid Extraction: Extract total lipids from the plant tissue or from the in vitro enzyme assay using a suitable solvent system (e.g., chloroform:methanol).

-

Derivatization: Convert the fatty acids to their more volatile methyl esters (FAMEs) by transmethylation. Subsequently, derivatize the hydroxyl groups to trimethylsilyl (TMS) ethers to improve their chromatographic properties.[22]

-

GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer. The compounds are separated based on their boiling points and retention times on the GC column.

-

Data Analysis: Identify the dihydroxy fatty acid derivatives by comparing their mass spectra and retention times with those of authentic standards or by interpreting the fragmentation patterns. Quantification can be achieved by using an internal standard.[26]

Profiling of Oxylipins using UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the analysis of a wide range of oxylipins, including dihydroxy fatty acids.[23]

Step-by-Step Methodology:

-

Sample Preparation: Extract the oxylipins from the plant material using a solid-phase extraction (SPE) protocol to enrich for the analytes and remove interfering substances.

-

UPLC Separation: Inject the extracted sample onto a reverse-phase UPLC column for separation of the different oxylipin species.

-

MS/MS Detection: The separated compounds are ionized (typically using electrospray ionization in negative mode) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This allows for highly specific and sensitive quantification of the target dihydroxy fatty acids.[27]

-

Data Analysis: Quantify the dihydroxy fatty acids by comparing their peak areas to those of a standard curve generated with authentic standards.

Quantitative Data Summary

The following table provides a summary of the major dihydroxy fatty acids found in plant cutin and suberin, along with their precursor fatty acids and the primary biosynthetic pathways involved.

| Dihydroxy Fatty Acid | Precursor Fatty Acid | Primary Biosynthetic Pathway | Key Enzymes | Major Polymer |

| 10,16-Dihydroxyhexadecanoic Acid | Palmitic Acid (C16:0) | Cytochrome P450 (Sequential Hydroxylation) | CYP86A family, Mid-chain hydroxylase | Cutin[8][28] |

| 9,10-Dihydroxyoctadecanoic Acid | Oleic Acid (C18:1) | Cytochrome P450 (Epoxy Intermediate) | CYP726A1 family, Epoxide Hydrolase | Suberin[11] |

| Vicinal Dihydroxy Fatty Acids (e.g., 13,14-dihydroxyoctadecadienoic acid) | Linoleic Acid (C18:2) | Lipoxygenase (LOX) | Lipoxygenase, Hydroperoxide Isomerase | Oxylipins[17] |

Conclusion and Future Perspectives

The biosynthesis of dihydroxy fatty acids in plants is a complex and tightly regulated process, essential for the formation of protective barriers and the production of signaling molecules. The Cytochrome P450 and Lipoxygenase pathways represent the two major routes for the synthesis of these vital compounds. A thorough understanding of the enzymes involved and their catalytic mechanisms is crucial for advancing our knowledge of plant development, stress responses, and for harnessing these pathways for biotechnological applications. Future research will likely focus on the identification and characterization of novel enzymes with unique substrate specificities, the elucidation of the regulatory networks that control these pathways, and the engineering of plants with enhanced production of specific dihydroxy fatty acids for improved agronomic traits and the creation of novel biomaterials.

References

-

Lipid Analysis by Gas Chromatography and Gas Chromatography–Mass. ResearchGate. Available at: [Link]

-

Lipid Analysis by Gas Chromatography and Gas Chromatography–Mass Spectrometry. Springer Nature Experiments. Available at: [Link]

-

Lipid Analysis by Gas Chromatography and Gas Chromatography-Mass Spectrometry. PubMed. Available at: [Link]

-

Plant Lipid Sample Preparation for GC-MS Analysis. Organomation. Available at: [Link]

-

Suberin: the biopolyester at the frontier of plants. PMC - NIH. Available at: [Link]

-

Suberin Biosynthesis, Assembly, and Regulation. PMC - NIH. Available at: [Link]

-

High Sensitivity and Wide Linearity LC-MS/MS Method for Oxylipin Quantification in Multiple Biological Samples. PMC - NIH. Available at: [Link]

-

Overview of the regulation of suberin biosynthesis and assembly in... ResearchGate. Available at: [Link]

-

Transgenic Production of Epoxy Fatty Acids by Expression of a Cytochrome P450 Enzyme from Euphorbia lagascae Seed. PMC - NIH. Available at: [Link]

-

Structure and Biosynthesis of Cuticular Lipids. Plant Physiology - Oxford Academic. Available at: [Link]

-

A Focus on the Biosynthesis and Composition of Cuticle in Fruits. ACS Publications. Available at: [Link]

-

Suberin: biosynthesis, regulation, and polymer assembly of a protective extracellular barrier. Journal of Experimental Botany. Available at: [Link]

-

How to estimate mol % of lipids using GC-MS in plant tissues? ResearchGate. Available at: [Link]

-

Suberin in plants: biosynthesis, regulation, and its role in salt stress resistance. PMC - NIH. Available at: [Link]

-

LC-MS and NMR Based Plant Metabolomics: A Comprehensive Phytochemical Investigation of Symphytum anatolicum. MDPI. Available at: [Link]

-

Targeted UPLC-MS/MS Analysis of Oxylipins. Waters. Available at: [Link]

-

The lipoxygenase pathway. PubMed. Available at: [Link]

-

Cutin Synthesis and Deposition. Plantae. Available at: [Link]

-

Functionalization of Plant Oil-Derived Fatty Acids into Di- and Trihydroxy Fatty Acids by Using a Linoleate Diol Synthase as a Key Enzyme. PubMed. Available at: [Link]

-

Two-Step Biocatalytic Route to Biobased Functional Polyesters from ω-Carboxy Fatty Acids and Diols. Biomacromolecules - ACS Publications. Available at: [Link]

-

The identification of cutin synthase: formation of the plant polyester cutin. PMC - NIH. Available at: [Link]

-

Plants as hosts for heterologous cytochrome P450 expression. PubMed. Available at: [Link]

-

Biosynthesis of Cutin: Enzymatic Conversion of ω-Hydroxy Fatty Acids to Dicarboxylic Acids by Cell-free Extracts of Vicia Faba Epidermis. PMC - NIH. Available at: [Link]

-

Cytochrome P450 epoxygenase pathway of polyunsaturated fatty acid metabolism. PubMed. Available at: [Link]

-

The Plant Polyester Cutin: Biosynthesis, Structure, and Biological Roles. PubMed. Available at: [Link]

-

Cytochrome P450-dependent fatty acid hydroxylases in plants. Request PDF - ResearchGate. Available at: [Link]

-

Technical recommendations for analyzing oxylipins by liquid chromatography–mass spectrometry. ResearchGate. Available at: [Link]

-

The lipoxygenase pathway in plants. The substrates and products of the... ResearchGate. Available at: [Link]

-

Fatty acid-derived signals in plants. Trends Plant Sci 7:217-224. ResearchGate. Available at: [Link]

-

Fatty acid hydroperoxide lyase: a plant cytochrome p450 enzyme involved in wound healing and pest resistance. PubMed. Available at: [Link]

-

Two-Step Biocatalytic Route to Biobased Functional Polyesters from ω-Carboxy Fatty Acids and Diols. Biomacromolecules - ACS Publications. Available at: [Link]

-

Discovery and modification of cytochrome P450 for plant natural products biosynthesis. Synthetic and Systems Biotechnology. Available at: [Link]

-

Targeted LC-MS/MS method of oxylipin profiling reveals differentially expressed serum metabolites in type 2 diabetes mice with panaxynol. PubMed. Available at: [Link]

-

Transgenic Production of Epoxy Fatty Acids by Expression of a Cytochrome P450 Enzyme from Euphorbia lagascaeSeed. ResearchGate. Available at: [Link]

-

Derivatives of 10,16-Dihydroxyhexadecanoic Acid Isolated from Tomato (Solanum lycopersicum) as Potential Material for Aliphatic Polyesters. NIH. Available at: [Link]

-

Optimizations to achieve high-level expression of cytochrome P450 proteins using Escherichia Coli expression systems. ResearchGate. Available at: [Link]

-

Lipoxygenases in plants--their role in development and stress response. PubMed. Available at: [Link]

-

(PDF) Plant Lipoxygenases and Their Role in Plant Physiology. ResearchGate. Available at: [Link]

-

Plant and fungal lipoxygenases. PubMed. Available at: [Link]

-

From Oxidized Fatty Acids to Dimeric Species: In Vivo Relevance, Generation and Methods of Analysis. MDPI. Available at: [Link]

-

Dihydroxylation. Chemistry LibreTexts. Available at: [Link]

-

Derivatives of 10,16-Dihydroxyhexadecanoic Acid Isolated from Tomato (Solanum lycopersicum) as Potential Material for Aliphatic Polyesters. ResearchGate. Available at: [Link]

-

Dihydroxylation: Definition, Examples, and Mechanism. Chemistry Learner. Available at: [Link]

-

Heterologous expression and functional characterization of the NADPH-cytochrome P450 reductase from Capsicum annuum. PubMed. Available at: [Link]

-

Cytochrome P450 Protocols. SpringerLink. Available at: [Link]

-

Conversion of Free Fatty Acid in Calophyllum inophyllum Oil to Fatty Acid Ester as Precursor of Bio-Based Epoxy Plasticizer. Semantic Scholar. Available at: [Link]

-

Long chain fatty acid synthesis in plants and animals. Tuscany Diet. Available at: [Link]

-

Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications. PMC - NIH. Available at: [Link]

-

Fatty Acid Epoxidation on Enzymes: Experimental Study and Modeling of Batch and Semibatch Operation. Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

Sources

- 1. plantae.org [plantae.org]

- 2. researchgate.net [researchgate.net]

- 3. The Plant Polyester Cutin: Biosynthesis, Structure, and Biological Roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The identification of cutin synthase: formation of the plant polyester cutin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suberin Biosynthesis, Assembly, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tuscany-diet.net [tuscany-diet.net]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Derivatives of 10,16-Dihydroxyhexadecanoic Acid Isolated from Tomato (Solanum lycopersicum) as Potential Material for Aliphatic Polyesters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biosynthesis of Cutin: Enzymatic Conversion of ω-Hydroxy Fatty Acids to Dicarboxylic Acids by Cell-free Extracts of Vicia Faba Epidermis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suberin: the biopolyester at the frontier of plants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Transgenic Production of Epoxy Fatty Acids by Expression of a Cytochrome P450 Enzyme from Euphorbia lagascae Seed - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Cytochrome P450 epoxygenase pathway of polyunsaturated fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The lipoxygenase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Lipoxygenases in plants--their role in development and stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Functionalization of Plant Oil-Derived Fatty Acids into Di- and Trihydroxy Fatty Acids by Using a Linoleate Diol Synthase as a Key Enzyme [pubmed.ncbi.nlm.nih.gov]

- 20. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Heterologous expression and functional characterization of the NADPH-cytochrome P450 reductase from Capsicum annuum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. High Sensitivity and Wide Linearity LC-MS/MS Method for Oxylipin Quantification in Multiple Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Lipid Analysis by Gas Chromatography and Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 25. Lipid Analysis by Gas Chromatography and Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Targeted LC-MS/MS method of oxylipin profiling reveals differentially expressed serum metabolites in type 2 diabetes mice with panaxynol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

Technical Guide: Chemical Properties & Applications of Methyl 9,10-dihydroxyoctadecanoate

Executive Summary

Methyl 9,10-dihydroxyoctadecanoate (MeDHSA), also known as methyl 9,10-dihydroxystearate, is a bifunctional fatty acid derivative synthesized primarily from methyl oleate.[1] Characterized by its vicinal diol structure located at the C9 and C10 positions of a C18 alkyl chain, MeDHSA bridges the gap between simple oleochemicals and complex functional materials.[1]

This guide analyzes the physicochemical behavior, synthetic pathways, and reactivity of MeDHSA.[1] It is designed for researchers in drug delivery and material science, focusing on its utility as a non-ionic surfactant precursor, a biolubricant additive, and a building block for bio-based polyurethanes.[1]

Molecular Architecture & Physicochemical Profile[1][2]

The utility of MeDHSA stems from its amphiphilic duality.[1] Unlike methyl oleate, which is strictly lipophilic, the introduction of the 9,10-diol moiety creates a region of high polarity and hydrogen-bonding capability in the middle of the hydrophobic chain.

Stereochemical Considerations

The stereochemistry of MeDHSA is dictated by its synthetic route.[1]

-

Threo-isomer: The predominant form in industrial applications.[1] It results from the anti-addition of water to the epoxide ring (derived from cis-methyl oleate).[1]

-

Erythro-isomer: Resulting from syn-dihydroxylation (e.g., via KMnO₄ or OsO₄).[1]

Key Physical Data

The following data represents the threo-isomer, the standard product of performic acid oxidation.

| Property | Value | Notes |

| CAS Number | 1115-01-1 | |

| Molecular Formula | C₁₉H₃₈O₄ | |

| Molecular Weight | 330.5 g/mol | |

| Melting Point | 69–70 °C | Significantly higher than methyl oleate (< -20°C) due to intermolecular H-bonding.[1][2] |

| Boiling Point | ~443 °C | Estimated at 760 mmHg.[1][2][3] |

| LogP (o/w) | ~4.8 | Lipophilic, but reduced compared to methyl oleate.[1] |

| Solubility | Ethanol, DMSO, Chloroform | Insoluble in water; soluble in warm alcohols.[1] |

| Appearance | White crystalline solid | Waxy texture at room temperature.[1] |

Synthetic Routes & Mechanistic Causality

The synthesis of MeDHSA is a classic example of modifying fatty acid unsaturation.[1] The choice of oxidant determines the stereochemistry and the scalability of the process.[1]

The Performic Acid Route (Standard Protocol)

The most robust method for generating MeDHSA in a research setting involves the in situ generation of performic acid.[1] This pathway is preferred over permanganate oxidation due to lower cost and the avoidance of heavy metal waste.[1]

Mechanism:

-

Epoxidation: Formic acid reacts with hydrogen peroxide to form performic acid, which transfers an oxygen atom to the alkene of methyl oleate, forming methyl 9,10-epoxystearate.[1]

-

Ring Opening (Hydrolysis): Under acidic conditions (provided by the formic acid), the epoxide ring opens via nucleophilic attack by water.[1] Because the attack occurs from the backside of the epoxide ring (anti-attack), the resulting diol has a threo configuration.[1]

Synthetic Pathway Visualization[1]

Figure 1: The conversion of Methyl Oleate to MeDHSA via the epoxidation-hydrolysis pathway.[1][4] Note the anti-addition mechanism leading to the threo-isomer.

Reactivity & Functionalization[6][7]

MeDHSA is a trifunctional molecule: it possesses one methyl ester group and two secondary hydroxyl groups.[1] This structure allows for orthogonal functionalization.[1]

Hydroxyl Group Reactivity (Polyurethanes & Polyesters)

The secondary hydroxyls at C9 and C10 are less reactive than primary alcohols due to steric hindrance from the alkyl chain.[1] However, they react effectively with isocyanates to form polyurethanes.[1] MeDHSA is often used as a "dangling chain" polyol, where the alkyl tail acts as an internal plasticizer, reducing the glass transition temperature (Tg) of the resulting polymer.[1]

Ester Group Reactivity

The terminal methyl ester can undergo transesterification or hydrolysis.[1]

-

Hydrolysis: Yields 9,10-dihydroxystearic acid (DHSA), a high-melting-point fatty acid used in cosmetics.[1]

-

Transesterification: Reaction with other alcohols allows the modification of the head group to tune the Hydrophilic-Lipophilic Balance (HLB).[1]

Reactivity Network Visualization

Figure 2: Functionalization pathways for MeDHSA.[1] The hydroxyl groups enable polymer formation, while the ester group allows for head-group modification.

Experimental Protocol: Synthesis of MeDHSA

This protocol describes the synthesis of threo-methyl 9,10-dihydroxyoctadecanoate from technical grade methyl oleate.[1]

Safety Note: Performic acid is a strong oxidant.[1] Reactions must be temperature-controlled to prevent thermal runaway.[1] Perform in a fume hood.

Materials

-

Methyl Oleate (Technical grade, ~70% or higher purity)

-

Formic Acid (88%)[1]

-

Hydrogen Peroxide (30% or 50% w/w)[1]

-

Sodium Bicarbonate (saturated solution)[1]

-

Ethyl Acetate (extraction solvent)[1]

Methodology

-

Setup: Charge a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and thermometer with Methyl Oleate (1.0 eq) and Formic Acid (5.0 eq).

-

Epoxidation: Cool the mixture to 15°C. Slowly add Hydrogen Peroxide (1.5 eq) dropwise.

-

Reaction: Once addition is complete, raise temperature to 40–50°C and stir for 4–6 hours.

-

Monitoring (Self-Validation): Monitor reaction progress via TLC (Solvent: Hexane/Ethyl Acetate 80:20).

-

Hydrolysis & Workup:

-

The acidic conditions usually suffice to open the ring.[1] If the epoxide persists, add dilute H₂SO₄ and heat to 60°C for 1 hour.[1]

-

Quench the reaction by pouring the mixture into ice water.

-

Extract with Ethyl Acetate (3x).[1]

-

Wash organic layer with saturated Sodium Bicarbonate until neutral pH.[1]

-

Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

-

Purification: Recrystallize the crude solid from ethanol to obtain pure MeDHSA (white crystals, MP 69–70°C).

Applications in Drug Development & Materials

Lipid-Based Drug Delivery

MeDHSA serves as a structural analog to ceramides and other skin lipids.[1]

-

Liposomes: Its amphiphilic nature allows it to be incorporated into liposomal bilayers, modulating membrane fluidity.[1] The hydroxyl groups increase the "head group" area, potentially altering the curvature of lipid assemblies.[1]

-

Permeation Enhancers: In transdermal drug delivery, fatty acid esters modify the lipid packing of the stratum corneum.[1] MeDHSA, with its hydrogen-bonding capacity, can disrupt barrier function reversibly, enhancing the penetration of hydrophilic drugs.

Bio-Lubricants and Organogels[1]

-

Lubricity: The vicinal diols provide lateral hydrogen bonding between chains, creating a stable film on metal surfaces.[1] This makes MeDHSA superior to methyl oleate in boundary lubrication regimes.[1]

-

Organogelation: MeDHSA and its acid form (DHSA) are known low-molecular-weight organogelators (LMOGs).[1] They can gel various organic solvents and oils, which is useful for structuring topical pharmaceutical formulations (ointments/gels) without synthetic polymers.[1]

Polyurethane Scaffolds

In tissue engineering, MeDHSA is used to synthesize biodegradable polyurethanes.[1] The long alkyl side chain prevents crystallization of the polymer soft segment, resulting in flexible, amorphous materials suitable for soft tissue scaffolds.[1]

References

-

Synthesis & Epoxidation Kinetics: Dinda, S., et al. (2008).[1] "Kinetics of epoxidation of methyl oleate with peroxyacetic acid." Journal of Chemical Sciences.

-

Physical Properties & Characterization: PubChem Compound Summary for CID 66194, Methyl 9,10-dihydroxystearate.

-

Polyurethane Applications: Lligadas, G., et al. (2010).[1] "Renewable Polyols for Polyurethanes from Fatty Acids."[1] Journal of Polymer Science Part A: Polymer Chemistry. [1]

-

Organogelation Properties: Mallia, V. A., et al. (2009).[1] "Self-Assembly of Hydroxylated Fatty Acids: From Tubes to Twists." Angewandte Chemie International Edition. [1]

-

General Chemical Data: ChemicalBook. "9,10-Dihydroxystearic acid methyl ester Properties."[1][2]

Sources

Technical Guide: Methyl 9,10-dihydroxyoctadecanoate (CAS 1115-01-1)

[1]

Executive Summary

Methyl 9,10-dihydroxyoctadecanoate (CAS 1115-01-1), also known as Methyl 9,10-dihydroxystearate (MDHS), is a high-value oleochemical intermediate derived from the functionalization of methyl oleate.[1] Distinguished by its vicinal diol structure, MDHS serves as a critical junction molecule in the synthesis of biolubricants, surfactants, and pharmaceutical excipients. Its high melting point (~70°C) relative to its unsaturated precursors allows for purification via selective crystallization, making it a robust candidate for scalable industrial applications.

This guide details the physicochemical profile, synthesis protocols, and application vectors of MDHS, designed for researchers requiring high-purity lipid functionalization strategies.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

MDHS is characterized by a long hydrophobic alkyl chain interrupted by a hydrophilic vicinal diol motif at the C9 and C10 positions. This amphiphilic structure imparts unique solubility and rheological properties compared to non-hydroxylated fatty esters.

Table 1: Physicochemical Specifications

| Property | Value / Description |

| CAS Number | 1115-01-1 |

| IUPAC Name | This compound |

| Synonyms | Methyl 9,10-dihydroxystearate; MDHS |

| Molecular Formula | C₁₉H₃₈O₄ |

| Molecular Weight | 330.51 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 69 – 70 °C (Threo isomer) |

| Boiling Point | ~443 °C (at 760 mmHg) |

| Solubility | Soluble in ethanol, ethyl acetate, chloroform; Insoluble in water |

| LogP (Octanol/Water) | ~4.36 (Lipophilic) |

| Stereochemistry | Typically obtained as the threo diastereomer via anti-dihydroxylation of oleic acid derivatives |

Synthesis & Production Mechanism[6]

The industrial and laboratory-scale production of MDHS predominantly relies on the Prileshaev reaction followed by hydrolytic ring opening. This two-step sequence converts the alkene of methyl oleate into a vicinal diol.

Mechanistic Pathway

-

Epoxidation: Methyl oleate reacts with a peroxyacid (generated in situ from H₂O₂ and formic/acetic acid) to form Methyl 9,10-epoxystearate.

-

Hydrolysis: The epoxide ring undergoes acid-catalyzed ring opening with water. Since the ring opening proceeds via a backside attack (

-like), the stereochemistry of the resulting diol is anti relative to the leaving group. Starting from cis-methyl oleate, this yields the threo -diol.

Figure 1: Synthesis Pathway (DOT Visualization)

Caption: Mechanistic flow from Methyl Oleate to MDHS via epoxidation and hydrolytic ring opening.

Experimental Protocol: Catalytic Dihydroxylation

Objective: Synthesize high-purity this compound from technical grade Methyl Oleate.

Reagents:

-

Methyl Oleate (>70% purity)[1]

-

Hydrogen Peroxide (30% aq)

-

Formic Acid (85%)

-

Sodium Hydroxide (for neutralization)

Step-by-Step Methodology

-

Epoxidation (In-Situ):

-

In a temperature-controlled reactor, charge Methyl Oleate (1.0 equiv) and Formic Acid (0.5 equiv).

-

Slowly add Hydrogen Peroxide (1.5 equiv) dropwise while maintaining the temperature at 40–50°C. Critical: Exothermic reaction; control addition rate to prevent thermal runaway.

-

Stir vigorously for 4–6 hours. Monitor disappearance of the alkene peak (3005 cm⁻¹) via FTIR or GC-MS.

-

-

Hydrolysis:

-

Raise the temperature to 90°C. The residual acid and water present in the system catalyze the ring opening of the epoxide intermediate.

-

Maintain reaction for 2–3 hours until the epoxide conversion is complete.

-

-

Work-up & Purification:

-

Cool the mixture to room temperature. The crude product will solidify due to the high melting point of MDHS.

-

Neutralization: Wash the solid/organic layer with dilute NaOH or NaHCO₃ to remove residual acid.

-

Crystallization: Recrystallize the crude solid from Ethyl Acetate or Ethanol.

-

Filtration: Filter the white crystals and dry under vacuum at 40°C.

-

Validation:

-

Melting Point: Purity is confirmed if MP is sharp at 69–70°C.

-

FTIR: Appearance of broad -OH stretch at 3300–3400 cm⁻¹.

Applications in Drug Development & Industry[3][9]

MDHS is not merely a passive lipid; its hydroxyl groups provide reactive handles for further chemical modification, making it a versatile scaffold.

Pharmaceutical Excipients & Intermediates

-

Solubility Enhancers: The vicinal diol moiety increases polarity compared to triglycerides, potentially aiding in the solubilization of lipophilic Active Pharmaceutical Ingredients (APIs) in lipid-based formulations.

-

Prodrug Synthesis: The secondary hydroxyl groups can be esterified with drug molecules to create lipophilic prodrugs, enhancing lymphatic transport and bioavailability.

-

Diagnostic Reagents: High-purity MDHS serves as a stable reference standard for analyzing lipid oxidation biomarkers in biological samples.

Biolubricants & Surfactants

-

Tribology: The presence of hydroxyl groups improves the lubricity of the fatty ester by enhancing adsorption onto metal surfaces via hydrogen bonding. MDHS derivatives often show superior oxidative stability compared to unsaturated oils.

-

Surfactants: MDHS can be ethoxylated or esterified to produce non-ionic surfactants with tunable Hydrophilic-Lipophilic Balance (HLB) values.

Figure 2: Application Workflow (DOT Visualization)

Caption: Divergent application pathways for MDHS in pharma and industry.

Safety & Handling (MSDS Highlights)

While MDHS is a fatty acid derivative and generally considered low-toxicity, standard laboratory safety protocols must be observed, particularly regarding the reagents used in its synthesis.

-

Hazard Classification: Not classified as a dangerous substance under GHS in many jurisdictions, but should be treated as a potential irritant.

-

Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of dust if the product is in powder form.

-

Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption, although it is relatively stable.[3]

-

Disposal: Dispose of via a licensed chemical waste disposal contractor; do not empty into drains.

References

-

Catalytic Synthesis of Methyl 9,10-dihydroxystearate . Deutsche Nationalbibliothek. (2022). Describes continuous flow synthesis and purification via crystallization.[1]

-

Selective dihydroxylation of methyl oleate . New Journal of Chemistry. (2012). Details the use of tungsten-based catalysts for MDHS production.

-

Methyl 9,10-dihydroxystearate Compound Summary . PubChem. (n.d.). Official CAS and physicochemical property data.[4][5][6][7]

-

A Novel and Efficient Method for the Synthesis of Methyl (R)-10-Hydroxystearate . MDPI. (2021). Discusses related hydroxy-fatty acid synthesis and applications in biolubricants.

-

This compound Product Information . The Good Scents Company. (n.d.). Safety and organoleptic data.

Sources

- 1. d-nb.info [d-nb.info]

- 2. researchgate.net [researchgate.net]

- 3. criver.com [criver.com]

- 4. echemi.com [echemi.com]

- 5. nbinno.com [nbinno.com]

- 6. Methyl cis-9,10-methylene-octadecanoate (Methyl dihydrosterculate), Unsaturated fatty acid (CAS 10152-62-2) | Abcam [abcam.com]

- 7. This compound, 1115-01-1 [thegoodscentscompany.com]

Technical Analysis: Methyl 9,10-dihydroxyoctadecanoate

Molecular Characterization, Synthesis, and Pharmaceutical Utility

Executive Summary

Methyl 9,10-dihydroxyoctadecanoate (CAS: 1115-01-1), often referred to as Methyl 9,10-dihydroxystearate (DHAME), is a vicinal diol fatty acid ester derived from the oxidation of methyl oleate.[1] With a precise monoisotopic molecular weight of 330.277 g/mol , it serves as a critical intermediate in the synthesis of bio-based surfactants, lubricants, and lipid-based drug delivery systems.

This technical guide dissects the physicochemical identity, synthesis pathways, and analytical validation of this molecule. It is designed for researchers requiring a self-validating protocol for synthesis and characterization, moving beyond basic definitions to explore the mechanistic causality of its formation and fragmentation.

Part 1: Molecular Identity & Physicochemical Properties

The molecular weight of this compound is a function of its C19 carbon backbone and the addition of two hydroxyl groups across the unsaturated bond of the parent oleate.

Table 1: Physicochemical Profile

| Property | Value / Description |

| IUPAC Name | This compound |

| Common Name | Methyl 9,10-dihydroxystearate (DHAME) |

| CAS Registry Number | 1115-01-1 |

| Molecular Formula | C₁₉H₃₈O₄ |

| Molecular Weight (Average) | 330.51 g/mol |

| Monoisotopic Mass | 330.277009 Da |

| Physical State | Waxy solid (dependent on stereochemistry) or viscous liquid |

| Melting Point | 69–72 °C (Erythro isomer); 62–65 °C (Threo isomer) |

| Solubility | Soluble in ethanol, chloroform, diethyl ether; Insoluble in water |

| Lipophilicity (LogP) | ~5.5 (Predicted) |

Stereochemical Note: The synthesis method dictates the stereochemistry. Performic acid oxidation typically yields the threo-diol due to anti-addition (epoxidation followed by backside attack hydrolysis), whereas osmium tetroxide catalysis yields the erythro-diol via syn-addition.

Part 2: Synthesis & Mechanistic Pathways

The synthesis of this compound is a classic example of oxidative functionalization of lipids. The most robust laboratory method involves the in situ generation of performic acid, which facilitates epoxidation followed by acid-catalyzed ring opening.

Mechanistic Logic

-

Peracid Generation: Formic acid reacts with hydrogen peroxide to form performic acid (HCOOOH).

-

Epoxidation (Prilezhaev Reaction): The electrophilic oxygen of the peracid attacks the nucleophilic

-bond of Methyl Oleate (C9=C10), forming an epoxide (Methyl 9,10-epoxystearate). -

Ring Opening: In the acidic medium, the epoxide ring is protonated and undergoes nucleophilic attack by water (or formate), resulting in the vicinal diol. This step is regioselective and stereospecific (anti-addition).

Visualization of Synthesis Pathway

The following diagram illustrates the chemical flow from precursor to final product.

Figure 1: Mechanistic pathway for the conversion of Methyl Oleate to this compound via in-situ performic acid oxidation.[2][3]

Part 3: Experimental Protocol (Self-Validating)

Objective: Synthesize this compound from Methyl Oleate with >95% yield.

Reagents:

-

Methyl Oleate (Technical grade, >90%)

-

Formic Acid (88%)

-

Hydrogen Peroxide (30% w/v)

-

Sodium Bicarbonate (sat. solution)

-

Ethyl Acetate (extraction solvent)

Step-by-Step Methodology:

-

Reaction Initiation:

-

In a three-necked flask equipped with a reflux condenser and thermometer, dissolve 0.1 mol of Methyl Oleate in 1.5 molar equivalents of Formic Acid.

-

Causality: Formic acid acts as both the solvent and the carrier for the active oxygen.

-

-

Controlled Oxidation:

-

Slowly add 1.5 molar equivalents of Hydrogen Peroxide dropwise while maintaining the temperature between 40–50 °C.

-

Validation Check: The reaction is exothermic. A rapid temperature spike indicates uncontrolled peracid formation. Maintain cooling if necessary.

-

Stir vigorously for 2–4 hours. The mixture will transition from a biphasic system to a more homogeneous emulsion as the polar diol forms.

-

-

Hydrolysis & Quenching:

-

The initial product is often a formyl ester. To ensure complete conversion to the diol, raise the temperature to 60 °C for 1 hour.

-

Pour the reaction mixture into ice-cold water. Extract with Ethyl Acetate (3x).

-

-

Purification:

-

Wash the organic layer with saturated Sodium Bicarbonate (to remove residual acid) until no effervescence is observed.

-

Wash with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent.

-

Recrystallization: If high purity is required, recrystallize from ethanol/hexane.

-

Part 4: Analytical Validation & Fragmentation

Confirming the molecular weight and structure requires analytical rigor. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard, but the diol functionality often requires derivatization to Trimethylsilyl (TMS) ethers to improve volatility and stability.

GC-MS Fragmentation Logic (TMS Derivative)

When derivatized with BSTFA/TMCS, the diol hydrogens are replaced by TMS groups (

-

Derivatized MW: 330.5 + (2 × 72.1) = 474.7 Da .

-

Alpha Cleavage: The bond between C9 and C10 is weak due to the electron-donating oxygen atoms. Cleavage yields two dominant fragments.

Key Diagnostic Ions:

-

-Cleavage Fragment A (C10–C18): Contains the ester end? No, C10-C18 is the hydrocarbon tail.

-

Structure:

-

Mass:

(approx).

-

-

-Cleavage Fragment B (C1–C9): Contains the methyl ester.[4][2][5][6]

-

Structure:

-

Mass:

. -

Note: The fragment m/z 259 is highly diagnostic for the C9 position of the hydroxyl group in methyl esters.

-

Table 2: Analytical Checkpoints

| Method | Observation | Interpretation |

| FTIR | Broad band at 3300–3400 cm⁻¹ | Presence of -OH stretching (confirms ring opening). |

| ¹H NMR | Multiplet at | Protons attached to C9 and C10 (methine protons adjacent to OH). |

| GC-MS (TMS) | m/z 73, 259 | m/z 73 (TMS group); m/z 259 (C1-C9 ester fragment). |

Part 5: Applications in Pharmaceutical Sciences[8]

This compound is gaining traction in drug development not as an API, but as a functional excipient and intermediate.

-

Lipid Nanoparticles (LNPs):

-

Hydroxylated lipids modify the packing parameter of lipid bilayers. The polar "head" created by the vicinal diols in the middle of the chain introduces a "kink" that can increase membrane fluidity, aiding in the endosomal release of mRNA or siRNA payloads.

-

-

Permeation Enhancers:

-

Similar to other fatty acid esters, DHAME can act as a permeation enhancer for transdermal drug delivery. The diol moiety disrupts the ordered structure of the stratum corneum lipids more effectively than the non-hydroxylated parent, potentially increasing the flux of hydrophilic drugs.

-

-

Chemical Intermediate:

-

It serves as a precursor for azelaic acid (via oxidative cleavage of the diol), a drug used in treating acne and rosacea.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66194, Methyl 9,10-dihydroxystearate. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. Octadecanoic acid, 9,10-dihydroxy-, methyl ester. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

- Swern, D., et al. (1945).Epoxidation of Oleic Acid and Methyl Oleate with Peracetic Acid. Journal of the American Chemical Society.

-

Adewuyi, A., et al. (2011). Solvent free hydroxylation of the methyl esters of Blighia unijugata seed oil. ResearchGate. Retrieved from [Link]

Sources

- 1. Octadecanoic acid, 9,10-dihydroxy-, methyl ester [webbook.nist.gov]

- 2. Methyl 9,10-dihydroxystearate | C19H38O4 | CID 66194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. Methyl cis-9,10-methylene-octadecanoate (Methyl dihydrosterculate), Unsaturated fatty acid (CAS 10152-62-2) | Abcam [abcam.com]

- 6. researchgate.net [researchgate.net]

Technical Whitepaper: Spectroscopic Characterization and Analysis of Methyl 9,10-dihydroxyoctadecanoate

Executive Summary

Methyl 9,10-dihydroxyoctadecanoate (CAS: 1115-01-1), also known as methyl 9,10-dihydroxystearate, is a pivotal intermediate in the synthesis of bio-based surfactants, lubricants, and plasticizers. Its amphiphilic nature, derived from the vicinal diol moiety embedded in a hydrophobic fatty acid chain, necessitates precise analytical characterization to ensure purity and stereochemical integrity.

This technical guide provides a definitive spectroscopic reference for researchers and drug development professionals. It moves beyond basic data listing to explain the causality of spectral features, particularly distinguishing between the threo and erythro diastereomers—a critical quality attribute (CQA) in formulation science.

Chemical Identity and Stereochemistry[1]

The physicochemical properties of this compound are dictated by its stereochemistry, which is determined by the synthetic route employed.

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₁₉H₃₈O₄[1]

-

Molecular Weight: 330.51 g/mol

-

Physical State: Waxy solid (Threo isomer mp: ~69–70 °C)

Stereochemical Differentiation

The relative configuration of the vicinal diol is the primary analytical challenge.

-

Threo Isomer (Racemic): Produced via anti-hydroxylation (e.g., epoxidation followed by hydrolysis) of methyl oleate (cis-9). This is the standard industrial form.

-

Erythro Isomer (Meso-like): Produced via syn-hydroxylation (e.g., OsO₄ oxidation) of methyl oleate.

Synthesis and Sample Preparation

To ensure the spectral data presented below is contextually grounded, we define the standard synthesis route yielding the threo isomer, which is the focus of this guide.